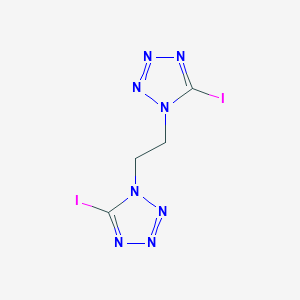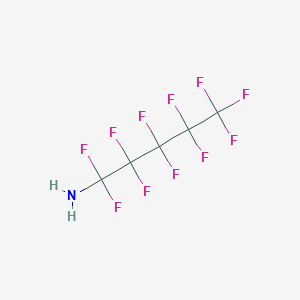![molecular formula C19H24OSi B14283894 Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane CAS No. 128644-31-5](/img/structure/B14283894.png)
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethoxy group, which is further connected to a phenylethenyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane typically involves the reaction of a phenylethenyl-substituted phenol with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a series of purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Investigated for its role in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phenylethenyl group may interact with specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxyphenylsilane: Another organosilicon compound with similar applications but different structural features.
Phenyltrimethoxysilane: Used in similar industrial applications but differs in the nature of the substituents attached to the silicon atom.
Uniqueness
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
128644-31-5 |
|---|---|
Fórmula molecular |
C19H24OSi |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(1-phenylethenyl)phenyl]ethoxy]silane |
InChI |
InChI=1S/C19H24OSi/c1-16(18-8-6-5-7-9-18)19-12-10-17(11-13-19)14-15-20-21(2,3)4/h5-13H,1,14-15H2,2-4H3 |
Clave InChI |
KCYKKLADFNCHIO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)

![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
